molecular formula C11H11F3N4O B6969386 3-Cyclopropyl-5-[1-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1,2,4-oxadiazole

3-Cyclopropyl-5-[1-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1,2,4-oxadiazole

Cat. No.: B6969386
M. Wt: 272.23 g/mol
InChI Key: JQCWPFACZYXAJK-UHFFFAOYSA-N
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Description

3-Cyclopropyl-5-[1-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The compound contains a cyclopropyl group, a trifluoromethyl-substituted pyrazole, and an oxadiazole ring, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-5-[1-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common approach includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions. The oxadiazole ring is often synthesized via cyclization of acyl hydrazides with nitriles or carboxylic acids .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the selection of catalysts and solvents that minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-5-[1-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-5-[1-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)-1H-pyrazole
  • 1,2,4-Oxadiazole derivatives
  • Cyclopropyl-containing heterocycles

Uniqueness

3-Cyclopropyl-5-[1-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1,2,4-oxadiazole stands out due to its combination of structural features, which confer unique chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the oxadiazole ring contributes to its rigidity and electronic properties .

Properties

IUPAC Name

3-cyclopropyl-5-[1-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N4O/c1-6(10-15-9(17-19-10)7-2-3-7)18-5-4-8(16-18)11(12,13)14/h4-7H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCWPFACZYXAJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2CC2)N3C=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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